molecular formula C15H15ClN2O B10892527 (2E)-3-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1-(4-methylphenyl)prop-2-en-1-one

(2E)-3-(4-chloro-1-ethyl-1H-pyrazol-3-yl)-1-(4-methylphenyl)prop-2-en-1-one

Cat. No.: B10892527
M. Wt: 274.74 g/mol
InChI Key: CHAZEMPFEIPYBX-CMDGGOBGSA-N
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Description

(E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE is a synthetic organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE typically involves the Claisen-Schmidt condensation reaction. This reaction occurs between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction conditions often include:

  • Solvent: Ethanol or methanol
  • Temperature: Room temperature to reflux
  • Reaction time: Several hours to overnight

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:

  • Continuous flow reactors for better control of reaction conditions
  • Advanced purification techniques such as recrystallization or chromatography

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

  • Oxidation may yield epoxides or hydroxylated derivatives.
  • Reduction may produce saturated ketones or alcohols.
  • Substitution may result in various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers study its effects on various biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical properties make it suitable for various applications.

Mechanism of Action

The mechanism of action of (E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:

  • Inhibition of enzyme activity
  • Modulation of receptor signaling
  • Induction of apoptosis in cancer cells

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-CHLORO-1H-PYRAZOL-3-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE
  • (E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1-(4-HYDROXYPHENYL)-2-PROPEN-1-ONE
  • (E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1-(4-METHYLPHENYL)-2-BUTEN-1-ONE

Uniqueness

The presence of the ethyl group on the pyrazole ring and the chlorinated phenyl group distinguishes (E)-3-(4-CHLORO-1-ETHYL-1H-PYRAZOL-3-YL)-1-(4-METHYLPHENYL)-2-PROPEN-1-ONE from similar compounds. These structural features may contribute to its unique chemical reactivity and biological activity.

Properties

Molecular Formula

C15H15ClN2O

Molecular Weight

274.74 g/mol

IUPAC Name

(E)-3-(4-chloro-1-ethylpyrazol-3-yl)-1-(4-methylphenyl)prop-2-en-1-one

InChI

InChI=1S/C15H15ClN2O/c1-3-18-10-13(16)14(17-18)8-9-15(19)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3/b9-8+

InChI Key

CHAZEMPFEIPYBX-CMDGGOBGSA-N

Isomeric SMILES

CCN1C=C(C(=N1)/C=C/C(=O)C2=CC=C(C=C2)C)Cl

Canonical SMILES

CCN1C=C(C(=N1)C=CC(=O)C2=CC=C(C=C2)C)Cl

Origin of Product

United States

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